4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol
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Overview
Description
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a 5-chlorothiophen-2-ylmethyl group and a hydroxyl group at the 4-position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiophene ring into a more saturated form.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-one.
Reduction: Formation of 4-((5-Chlorothiophen-2-yl)methyl)piperidine.
Substitution: Formation of 4-((5-Aminothiophen-2-yl)methyl)piperidin-4-ol.
Scientific Research Applications
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol
- 4-((5-Methylthiophen-2-yl)methyl)piperidin-4-ol
- 4-((5-Fluorothiophen-2-yl)methyl)piperidin-4-ol
Uniqueness
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H14ClNOS |
---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14ClNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2 |
InChI Key |
LSFIPIJJJKRLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(S2)Cl)O |
Origin of Product |
United States |
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